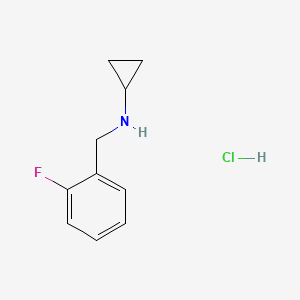

(1r)环丙基(2-氟苯基)甲胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

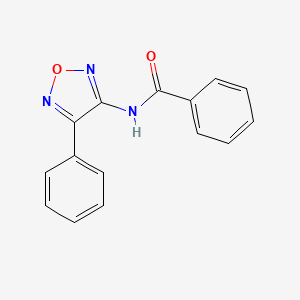

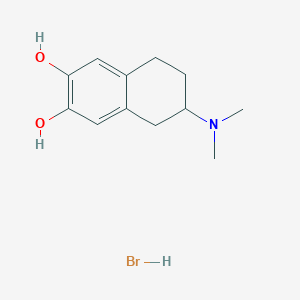

The compound "(1r)Cyclopropyl(2-fluorophenyl)methylamine hydrochloride" is a fluorinated phenylcyclopropylamine, which is a class of compounds known for their biological activity, particularly as inhibitors of monoamine oxidases (MAOs). These compounds have been studied extensively due to their potential therapeutic applications, especially in the treatment of neurological disorders .

Synthesis Analysis

The synthesis of fluorinated phenylcyclopropylamines involves the introduction of fluorine into the cyclopropane ring, which can significantly affect the biological activity of these compounds. The synthesis process often requires careful consideration of stereochemistry, as different isomers can exhibit different levels of potency and selectivity towards MAO A and MAO B enzymes . The stability of related compounds, such as 1-cyclopropylmethyl-5-(o-fluorophenyl)-7-chloro-1,3-dihydro-2H-1,4-benzodiazepin-2-one, in aqueous solutions has also been studied, revealing insights into the degradation mechanisms that could inform the synthesis and storage of "(1r)Cyclopropyl(2-fluorophenyl)methylamine hydrochloride" .

Molecular Structure Analysis

The molecular structure of fluorinated phenylcyclopropylamines is characterized by the presence of a cyclopropane ring and a fluorinated phenyl group. The orientation and electronic effects of the substituents on the phenyl ring can influence the overall geometry and electronic distribution of the molecule. For instance, in a related compound, the cyclopropane ring was found to make specific dihedral angles with adjacent phenyl rings, and the presence of halogen atoms like fluorine and chlorine can cause slight deviations from the planes of the phenyl rings .

Chemical Reactions Analysis

Fluorinated phenylcyclopropylamines can undergo various chemical reactions, including interactions with enzymes such as MAOs. The presence of fluorine can affect the reactivity of these compounds, as seen in their ability to inhibit MAO enzymes. The stereochemistry of the compound also plays a crucial role in its reactivity, with different diastereomers showing varying levels of inhibition against MAO A and MAO B . Additionally, the reactivity of cyclopropanone derivatives with amines, as studied in related compounds, can lead to the formation of various heterocyclic structures, which may be relevant for the chemical behavior of "(1r)Cyclopropyl(2-fluorophenyl)methylamine hydrochloride" .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated phenylcyclopropylamines are influenced by their molecular structure. The introduction of fluorine into the molecule can affect its lipophilicity, acidity (pKa), and overall stability. These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds. For example, the crystal structure of a related compound revealed the formation of C—H⋯F hydrogen bonds, which could influence the compound's solubility and crystallinity . The effects of electron-withdrawing or -donating aryl substituents on the inhibition of MAOs by these compounds have also been discussed in relation to their physical properties, such as pKa and logD values .

科学研究应用

合成和衍生物

- 一项研究描述了氟苯腈起始物的氟氯胺酮合成,氟氯胺酮是一种新型氯胺酮衍生物。初步动物试验表明,该化合物在有效剂量和恢复时间方面优于氯胺酮 (Moghimi, Rahmani, Zare, & Sadeghzadeh, 2014).

化学前体分析

- 1-[(2"-氟苯基)(甲亚氨基)甲基]环戊醇被确认为 2-氟去氯氯胺酮的化学前体。该研究提供了对其分解途径的见解,这对于理解相关化学前体非常重要 (Luo et al., 2022).

水溶液中的稳定性

- 研究了 1-环丙基甲基-5-(邻氟苯基)-7-氯-1,3-二氢-2H-1,4-苯并二氮杂卓-2-酮在水溶液中的稳定性,揭示了一种两步降解机制 (Koichi, Shigeru, Norio, & Isao, 1979).

单胺氧化酶的抑制

- 对氟代苯基环丙胺的研究,包括与 (1r)环丙基(2-氟苯基)甲胺结构相关的化合物,表明它们是单胺氧化酶 A 和 B 的抑制剂 (Yoshida, Rosen, Meyer, Sloan, Ye, Haufe, & Kirk, 2004).

手性环丙烷单元的开发

- 探索了手性环丙烷作为组胺构象受限类似物的构想。这些化合物,包括 (1S,2R)-和 (1R,2R)-2-氨基甲基-1-(1H-咪唑-4-基)环丙烷,在研究生物活性构象方面具有潜力 (Kazuta, Matsuda, & Shuto, 2002).

作用机制

The mechanism of action for (1r)Cyclopropyl(2-fluorophenyl)methylamine hydrochloride is not specified in the search results. As it is used in chemistry and pharmaceuticals research, its mechanism of action would depend on the specific context of its use.

安全和危害

属性

IUPAC Name |

N-[(2-fluorophenyl)methyl]cyclopropanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c11-10-4-2-1-3-8(10)7-12-9-5-6-9;/h1-4,9,12H,5-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKFBHXCEVJHFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC=CC=C2F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2522900.png)

![3-[4-(Trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2522901.png)

![8-methoxy-3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2522903.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2522905.png)

![2-Phenoxy-1-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2522909.png)